molecular formula C23H28N2O5 B8264675 ((Benzyloxy)carbonyl)-D-phenylalanyl-D-leucine

((Benzyloxy)carbonyl)-D-phenylalanyl-D-leucine

Cat. No.: B8264675
M. Wt: 412.5 g/mol
InChI Key: IBOXOGVHBFUSFH-WOJBJXKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((Benzyloxy)carbonyl)-D-phenylalanyl-D-leucine is a synthetic compound that belongs to the class of organic compounds known as peptides. It is composed of two amino acids, D-phenylalanine and D-leucine, linked by a peptide bond and protected by a benzyloxycarbonyl group. This compound is often used in peptide synthesis and serves as a model compound in various biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((Benzyloxy)carbonyl)-D-phenylalanyl-D-leucine typically involves the following steps:

    Protection of Amino Groups: The amino group of D-phenylalanine is protected using benzyloxycarbonyl chloride (Cbz-Cl) to form the benzyloxycarbonyl derivative.

    Peptide Bond Formation: The protected D-phenylalanine is then coupled with D-leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    Deprotection: The final step involves the removal of the benzyloxycarbonyl protecting group under acidic conditions to yield the desired peptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automated peptide synthesizers are often used to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

((Benzyloxy)carbonyl)-D-phenylalanyl-D-leucine undergoes various chemical reactions, including:

    Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.

    Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).

    Substitution: Reagents like trifluoroacetic acid (TFA) for deprotection.

Major Products

    Hydrolysis: D-phenylalanine and D-leucine.

    Oxidation: Benzoic acid derivatives.

    Substitution: Deprotected peptides or peptides with different protecting groups.

Scientific Research Applications

((Benzyloxy)carbonyl)-D-phenylalanyl-D-leucine has several applications in scientific research:

    Chemistry: Used as a model compound in peptide synthesis and studies of peptide bond formation.

    Biology: Employed in studies of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of synthetic peptides for research and pharmaceutical purposes.

Mechanism of Action

The mechanism of action of ((Benzyloxy)carbonyl)-D-phenylalanyl-D-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the peptide can interact with its target, influencing biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    ((Benzyloxy)carbonyl)-L-phenylalanyl-L-leucine: Similar structure but with L-amino acids.

    ((Benzyloxy)carbonyl)-D-phenylalanyl-L-leucine: Contains a mix of D- and L-amino acids.

    ((Benzyloxy)carbonyl)-L-phenylalanyl-D-leucine: Another mixed configuration.

Uniqueness

((Benzyloxy)carbonyl)-D-phenylalanyl-D-leucine is unique due to its specific configuration of D-amino acids, which can influence its interaction with biological targets and its stability in biological systems. This makes it a valuable tool in studying the effects of chirality on peptide function and stability.

Properties

IUPAC Name

(2R)-4-methyl-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-16(2)13-20(22(27)28)24-21(26)19(14-17-9-5-3-6-10-17)25-23(29)30-15-18-11-7-4-8-12-18/h3-12,16,19-20H,13-15H2,1-2H3,(H,24,26)(H,25,29)(H,27,28)/t19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOXOGVHBFUSFH-WOJBJXKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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